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Compound of Interest

Compound Name: Tasimelteon-D5

Cat. No.: B3025766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tasimelteon-D5, the deuterated analog
of Tasimelteon. This document covers its chemical properties, mechanism of action, relevant
guantitative data, and experimental methodologies, designed to support research and
development activities.

Core Chemical and Physical Data

Tasimelteon-D5 is a stable, isotopically labeled form of Tasimelteon, a melatonin receptor
agonist.[1] It serves as an internal standard for the quantification of Tasimelteon in various
analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid
chromatography-mass spectrometry (LC-MS).[2][3]

Property Value

CAS Number 1962124-51-1[1][2][4]
Molecular Formula C15H14DsNO2[1][2][4]
Molecular Weight 250.35 g/mol [1][4]

N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)
Synonyms cyclopropyllmethyl]-propanamide-2,2,3,3,3-d5,
BMS 214778-d5[1][2]
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Mechanism of Action: Targeting the Circadian
Rhythm

Tasimelteon is a selective dual agonist for the melatonin receptors MT1 and MT2.[5][6] These
receptors are integral to the regulation of the body's internal clock, or circadian rhythm, which is
primarily located in the suprachiasmatic nucleus (SCN) of the brain.[6]

e MT1 Receptor Activation: Predominantly promotes sleep onset.[7]

o MT2 Receptor Activation: Plays a crucial role in re-entraining and stabilizing the circadian
rhythm to align with the 24-hour light-dark cycle.[7]

Tasimelteon exhibits a higher affinity for the MT2 receptor compared to the MT1 receptor.[8]
This dual agonism allows it to both initiate sleep and, more critically for its therapeutic use, to
reset a desynchronized internal clock, a condition often seen in totally blind individuals who
lack light perception to entrain their circadian rhythms.[6][7] This leads to Non-24-Hour Sleep-
Wake Disorder (Non-24), which Tasimelteon is approved to treat.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Tasimelteon, which are
informative for the application of its deuterated analog.
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Parameter Value Cell Line/System

MT1 Receptor Binding Affinity

_ 0.304 nM NIH3T3 cells[2][9]
(Ki)

MT2 Receptor Binding Affinity

) 0.069 nM NIH3T3 cells[2][9]
(Ki)

NIH3T3 cells (forskolin-

0.79 nM induced cAMP accumulation)

[3]

MT1 Receptor Functional
Activity (EC50)

] NIH3T3 cells (forskolin-
MT2 Receptor Functional

o 1 nM induced cAMP accumulation)
Activity (EC50)
[3]
Elimination Half-Life (t%2) 1.3+ 0.4 hours Human plasma[6]
Maximum Plasma Human plasma (20mg single
) 314 + 147 ng/mL
Concentration (Cmax) dose)[10]
] Human plasma (20mg single
Time to Cmax (Tmax) 0.54 £ 0.22 hours

dose)[10]

Experimental Protocols

Detailed experimental protocols for Tasimelteon have been established through extensive
clinical trials. Below are summaries of the methodologies used in the pivotal Phase Il SET and
RESET trials for the treatment of Non-24.

SET (Safety and Efficacy of Tasimelteon) Trial
Protocol[11][12]

¢ Objective: To evaluate the efficacy and safety of Tasimelteon in entraining the circadian
rhythm in totally blind individuals with Non-24.

o Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group
study.
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» Participants: Totally blind adults (18-75 years) with a confirmed diagnosis of Non-24,
characterized by a circadian period (1) of 24.25 hours or longer.[11]

« Intervention: Participants were randomized (1:1) to receive either 20 mg of Tasimelteon or a
matching placebo orally, once daily, one hour before their target bedtime for 26 weeks.[11]

e Primary Endpoint: The primary efficacy measure was the proportion of patients who
achieved entrainment of their urinary 6-sulphatoxymelatonin (aMT6s) rhythm, a key marker
of the circadian clock.[11]

o Data Collection: Urinary aMT6s levels were measured to determine the circadian period.
Sleep and wake patterns were assessed using sleep diaries and actigraphy.

RESET (Randomized-withdrawal study of the Efficacy
and Safety of Tasimelteon) Trial Protocol[11][12]

o Objective: To assess the maintenance of circadian entrainment with continued Tasimelteon
treatment.

» Study Design: A randomized-withdrawal, double-masked, placebo-controlled study.

o Participants: Patients who had demonstrated entrainment after a run-in period of treatment
with Tasimelteon.[11]

 Intervention: Entrained patients were randomized (1:1) to either continue receiving 20 mg of
Tasimelteon or switch to a placebo.

e Primary Endpoint: The primary outcome was the maintenance of entrainment. A loss of
entrainment after randomization was considered a treatment failure.[12]

o Data Collection: Similar to the SET trial, data on circadian rhythms and sleep-wake cycles
were collected to monitor the stability of entrainment.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway through which Tasimelteon exerts its
therapeutic effects.
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Caption: Tasimelteon's agonism at MT1 and MT2 receptors in the SCN regulates circadian
rhythms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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